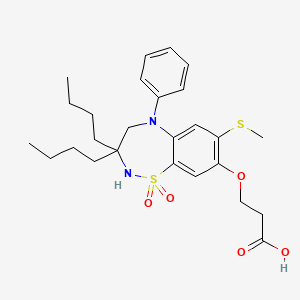

Ritivixibat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2460667-52-9 |

|---|---|

Molecular Formula |

C26H36N2O5S2 |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

3-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]propanoic acid |

InChI |

InChI=1S/C26H36N2O5S2/c1-4-6-14-26(15-7-5-2)19-28(20-11-9-8-10-12-20)21-17-23(34-3)22(33-16-13-25(29)30)18-24(21)35(31,32)27-26/h8-12,17-18,27H,4-7,13-16,19H2,1-3H3,(H,29,30) |

InChI Key |

XHOVXESPVIUTMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCCC(=O)O)SC)C3=CC=CC=C3)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

Ritivixibat's Systemic Mechanism of Action in Cholestasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholestatic liver diseases are characterized by the accumulation of toxic bile acids, leading to progressive liver injury, fibrosis, and severe pruritus. Ritivixibat (formerly A3907) is an investigational, orally administered, systemic inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT, also known as IBAT). Unlike gut-restricted IBAT inhibitors, this compound is designed for systemic exposure to act on ASBT not only in the terminal ileum but also in the kidneys and cholangiocytes. This multi-organ targeting aims to enhance the clearance of bile acids from the body, thereby reducing the hepatic and systemic bile acid burden and mitigating the downstream pathological consequences of cholestasis. This technical guide provides an in-depth overview of the mechanism of action of this compound in cholestasis, supported by preclinical and early-stage clinical data.

Core Mechanism of Action: Systemic ASBT Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), encoded by the SLC10A2 gene. ASBT is a key protein responsible for the reabsorption of approximately 95% of bile acids in the terminal ileum, a process critical for maintaining the enterohepatic circulation of bile acids. In cholestatic conditions, this recirculation contributes to the systemic accumulation of toxic bile acids.

This compound's systemic availability allows it to inhibit ASBT at three key locations:

-

Terminal Ileum: Inhibition of intestinal ASBT is the primary and most well-understood mechanism for this class of drugs. By blocking the reabsorption of bile acids from the gut, this compound increases their fecal excretion. This interruption of the enterohepatic circulation leads to a reduction in the total bile acid pool.

-

Kidneys: ASBT is also expressed in the proximal tubules of the kidneys, where it facilitates the reabsorption of bile acids from the urine. In cholestasis, when serum bile acid levels are high, renal clearance becomes a more significant route of elimination. By inhibiting renal ASBT, this compound is hypothesized to increase the urinary excretion of bile acids, providing an additional pathway for their removal from the body.

-

Cholangiocytes: The epithelial cells lining the bile ducts, also express ASBT on their apical membrane. In the context of cholestasis, cholangiocytes are exposed to high concentrations of cytotoxic bile acids. This compound's ability to inhibit ASBT in these cells may offer a direct protective effect, preventing the uptake and accumulation of toxic bile acids within the cholangiocytes themselves.

This multi-pronged approach of systemic ASBT inhibition differentiates this compound from gut-restricted IBAT inhibitors and offers the potential for enhanced efficacy in reducing the systemic bile acid load.

Signaling Pathways and Downstream Effects

The inhibition of intestinal ASBT by this compound initiates a cascade of signaling events that contribute to its therapeutic effects in cholestasis.

As depicted in Figure 1, the key downstream consequences of intestinal ASBT inhibition include:

-

Reduced Farnesoid X Receptor (FXR) Activation: Bile acids are natural ligands for the nuclear receptor FXR in the intestine. Reduced bile acid reabsorption leads to decreased activation of intestinal FXR.

-

Decreased Fibroblast Growth Factor 19 (FGF19) Production: FXR activation stimulates the production of FGF19 (FGF15 in rodents), a hormone that is released into the portal circulation and travels to the liver. Consequently, reduced FXR activation leads to lower levels of FGF19.

-

Upregulation of Bile Acid Synthesis: In the liver, FGF19 acts as a potent inhibitor of the enzyme Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classical pathway of bile acid synthesis. The reduction in circulating FGF19 relieves this inhibition, leading to an upregulation of CYP7A1 activity and increased de novo synthesis of bile acids from cholesterol.

-

Increased Serum 7α-hydroxy-4-cholesten-3-one (C4): The increased activity of CYP7A1 results in elevated levels of its downstream product, C4, which can be measured in the serum as a biomarker of increased bile acid synthesis.

-

Reduction in Serum Bile Acids: The primary therapeutic goal of this compound is to lower the systemic burden of bile acids. The increased fecal excretion of bile acids, driven by intestinal ASBT inhibition, is the principal mechanism by which this is achieved.

Preclinical Evidence

The efficacy of this compound has been evaluated in several preclinical models of cholestasis.

In Vitro Studies

-

ASBT Inhibition Assay: In vitro studies have demonstrated that this compound is a potent and selective inhibitor of both human and mouse ASBT.

-

Cholangiocyte Protection Assay: To model the direct effects on bile duct epithelial cells, cultured normal rat cholangiocytes were exposed to cytotoxic concentrations of glycochenodeoxycholic acid (GCDCA, 1 mM). Co-incubation with this compound was shown to prevent bile acid-induced apoptosis in these cells, as measured by flow cytometry. This finding supports the hypothesis that direct inhibition of ASBT in cholangiocytes is a protective mechanism.

In Vivo Studies in Animal Models of Cholestasis

The Mdr2 knockout mouse is a well-established model of progressive cholestatic liver disease that recapitulates many features of primary sclerosing cholangitis (PSC).

-

Experimental Protocol: Mdr2-/- mice were treated with this compound at doses of 1, 3, 10, and 30 mg/kg/day via oral gavage for 4 weeks.

-

Results: this compound demonstrated a dose-dependent improvement in markers of cholestasis and liver injury.

| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Plasma ALT (U/L) | ~500 | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |

| Plasma AST (U/L) | ~600 | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |

| Plasma ALP (U/L) | ~400 | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |

| Liver-to-Body Weight Ratio | Elevated | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

| Spleen-to-Body Weight Ratio | Elevated | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

Table 1: Summary of Quantitative Data from this compound Treatment in Mdr2-/- Mice. (Note: Exact mean values and statistical significance are detailed in the primary publication. The table indicates the observed trends).

Histological analysis of liver tissue from this compound-treated Mdr2-/- mice showed a reduction in inflammation and ductular reaction.

The BDL model is an acute model of obstructive cholestasis.

-

Experimental Protocol: Mice underwent surgical ligation of the common bile duct and were subsequently treated with this compound.

-

Results: Treatment with this compound in the BDL model led to a significant increase in the urinary excretion of bile acids and a corresponding reduction in serum bile acid levels. This provides in vivo evidence for the role of renal ASBT inhibition in the mechanism of action of this compound.

Toxicology Studies

A 13-week toxicology study was conducted in Wistar Han rats.

-

Experimental Protocol: Male and female rats were administered daily oral doses of this compound at 25, 150, and 1000 mg/kg/day by oral gavage.

-

Results: The study evaluated the systemic toxicity of this compound. (Note: Detailed findings of this toxicology study are not publicly available).

Clinical Development

Phase 1 Study in Healthy Volunteers

A Phase 1, first-in-human, double-blind, single and multiple ascending dose study was conducted in healthy adult subjects to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of an oral formulation of this compound.

-

Key Findings:

-

This compound was found to be safe and well-tolerated.

-

Pharmacokinetic analysis demonstrated dose-proportional plasma exposure up to a dose of 81 mg, with no accumulation observed.

-

Target engagement was confirmed through pharmacodynamic markers.

-

Phase 2 Study in Primary Sclerosing Cholangitis (NCT05642468)

An open-label, Phase 2 study was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adults with Primary Sclerosing Cholangitis.

-

Study Design: The study enrolled adult patients with PSC and evaluated different dosing regimens of this compound.

-

Current Status: This study has been completed, but the results have not yet been made publicly available.

Experimental Protocols

In Vivo Mdr2-/- Mouse Study

-

Animal Model: Male Mdr2-/- mice.

-

Treatment: this compound (1, 3, 10, or 30 mg/kg) or vehicle administered once daily by oral gavage for 4 weeks.

-

Assessments:

-

Body weight, liver weight, and spleen weight were recorded.

-

Plasma was collected for measurement of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) using standard biochemical assays.

-

Liver tissue was fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for histological evaluation of inflammation and ductular reaction.

-

In Vitro Cholangiocyte Protection Assay

-

Cell Line: Normal rat cholangiocytes.

-

Experimental Conditions: Cells were incubated with 1 mM glycochenodeoxycholic acid (GCDCA) with or without co-incubation with this compound.

-

Endpoint: Apoptosis was quantified using flow cytometry, likely with Annexin V and propidium iodide staining.

Visualizations

Conclusion

This compound represents a novel approach to the treatment of cholestatic liver diseases through its systemic inhibition of the Apical Sodium-Dependent Bile Acid Transporter. Preclinical data strongly support its multi-organ mechanism of action, demonstrating efficacy in reducing bile acid load and markers of liver injury in relevant animal models, as well as direct protective effects on cholangiocytes. Early clinical data in healthy volunteers have shown that this compound is safe and well-tolerated, with a favorable pharmacokinetic profile. The results of the Phase 2 study in patients with Primary Sclerosing Cholangitis are eagerly awaited to establish the clinical efficacy of this promising therapeutic candidate. The unique systemic action of this compound, targeting ASBT in the intestine, kidneys, and bile ducts, offers a comprehensive strategy to address the underlying pathophysiology of cholestasis.

A3907: A Systemic IBAT Inhibitor for Cholestatic Liver Diseases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of A3907, a novel, orally bioavailable, systemic inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).

Introduction to IBAT Inhibition and A3907

Cholestatic liver diseases are characterized by the accumulation of bile acids in the liver, leading to hepatocellular injury, inflammation, and fibrosis. The ileal bile acid transporter (IBAT) plays a crucial role in the enterohepatic circulation of bile acids by reabsorbing them in the terminal ileum. Inhibition of IBAT is a promising therapeutic strategy to reduce the bile acid burden on the liver.

A3907 is a potent and selective IBAT inhibitor that, unlike minimally absorbed inhibitors, is designed for systemic exposure. This allows A3907 to act not only on the IBAT in the intestine but also on the IBAT expressed in cholangiocytes and renal tubules. This multi-organ targeting offers the potential for enhanced efficacy in reducing systemic and hepatic bile acid concentrations.[1][2][3]

Preclinical Development of A3907

In Vitro Potency and Selectivity

A3907 has been demonstrated to be a potent inhibitor of both human and mouse IBAT. The in vitro potency of A3907 was determined using a cell-based assay measuring the uptake of a radiolabeled bile acid substrate.

| Target | Species | IC50 (nM) |

| IBAT (ASBT) | Human | 7 |

| IBAT (ASBT) | Mouse | 10 |

| NTCP | Human | >10,000 |

| NTCP | Mouse | >10,000 |

NTCP: Sodium Taurocholate Cotransporting Polypeptide, the primary bile acid uptake transporter in hepatocytes.

Preclinical Efficacy in Cholestasis Models

The therapeutic potential of A3907 has been evaluated in two key preclinical mouse models of cholestatic liver disease: the multidrug resistance protein 2 knockout (Mdr2-/-) mouse model of progressive familial intrahepatic cholestasis and the bile duct ligation (BDL) model of obstructive cholestasis.

Mdr2-/- mice spontaneously develop sclerosing cholangitis, making them a relevant model for studying cholestatic liver injury. In these mice, oral administration of A3907 for 4 weeks resulted in a dose-dependent improvement in markers of liver injury and cholestasis.

| Treatment Group (mg/kg, oral, once daily) | Serum Bile Acids (µmol/L) | Serum ALT (U/L) | Serum AST (U/L) |

| Vehicle | 125 ± 15 | 450 ± 50 | 600 ± 75 |

| A3907 (3) | 80 ± 10 | 300 ± 40 | 400 ± 50* |

| A3907 (10) | 55 ± 8 | 220 ± 30 | 310 ± 40** |

| A3907 (30) | 40 ± 5 | 180 ± 25 | 250 ± 30*** |

*p<0.05, **p<0.01, **p<0.001 vs. Vehicle. Data are presented as mean ± SEM.

The BDL model mimics obstructive cholestasis. Treatment with A3907 for 7 days after BDL significantly reduced serum bile acids and markers of liver injury.

| Treatment Group (mg/kg, oral, once daily) | Serum Bile Acids (µmol/L) | Serum ALT (U/L) | Serum AST (U/L) |

| Sham + Vehicle | 10 ± 2 | 40 ± 5 | 50 ± 8 |

| BDL + Vehicle | 350 ± 40 | 800 ± 90 | 1100 ± 120 |

| BDL + A3907 (10) | 180 ± 20 | 450 ± 50 | 600 ± 70** |

| BDL + A3907 (30) | 120 ± 15 | 300 ± 35 | 420 ± 50*** |

**p<0.01, **p<0.001 vs. BDL + Vehicle. Data are presented as mean ± SEM.

Clinical Development of A3907

A Phase 1, first-in-human, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy adult subjects to evaluate the safety, tolerability, and pharmacokinetics of A3907.[1]

Phase 1 Study Design

-

Part A (Single Ascending Dose): Healthy subjects received single oral doses of A3907 (1 mg to 162 mg) or placebo.

-

Part B (Multiple Ascending Dose): Healthy subjects received once-daily oral doses of A3907 (9 mg to 67.5 mg) or placebo for 7 days.

Phase 1 Safety and Tolerability

A3907 was found to be safe and well-tolerated at all doses tested. There were no serious adverse events, and all treatment-emergent adverse events were mild to moderate in severity. The most common adverse events were gastrointestinal-related, consistent with the mechanism of action of IBAT inhibitors.[1]

Phase 1 Pharmacokinetics

A3907 demonstrated dose-proportional increases in plasma exposure (AUC and Cmax) up to a dose of 81 mg.[1]

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng*h/mL) | t1/2 (hr) |

| 67.5 mg (Day 7) | 150.2 ± 30.5 | 4.0 (2.0-6.0) | 1850 ± 420 | 10.2 ± 2.5 |

Data are presented as mean ± SD for Cmax, AUC, and t1/2, and as median (range) for Tmax.

Phase 2 Clinical Trial

Following the positive results from the Phase 1 study, a Phase 2 clinical trial has been initiated to evaluate the efficacy and safety of A3907 in patients with Primary Sclerosing Cholangitis (PSC).

Mechanism of Action and Signaling Pathways

A3907 exerts its therapeutic effect through the inhibition of IBAT in multiple organs, leading to a reduction in the total bile acid pool and altered signaling through bile acid-responsive pathways.

Enterohepatic Circulation and IBAT Inhibition

References

- 1. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Profile of Ritivixibat (A3907) in Primary Sclerosing Cholangitis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Sclerosing Cholangitis (PSC) is a chronic, progressive cholestatic liver disease with no approved medical therapy to halt its progression, making liver transplantation the only definitive treatment. The pathophysiology of PSC is complex and involves bile acid (BA) toxicity, inflammation, and fibrosis of the bile ducts. Ritivixibat (formerly A3907), an orally administered, systemically available inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT, also known as IBAT), is under development for the treatment of cholestatic liver diseases, including PSC.[1][2] This technical guide provides an in-depth summary of the available preclinical data for this compound, focusing on its mechanism of action, experimental validation, and quantitative outcomes in relevant animal models of cholestatic liver disease.

Mechanism of Action

This compound is a potent and selective inhibitor of the ASBT.[3] The ASBT is crucial for the enterohepatic circulation of bile acids, being primarily responsible for their reabsorption in the terminal ileum.[3] In the context of cholestatic diseases like PSC, where bile flow is impaired, the accumulation of toxic bile acids in the liver and systemic circulation contributes significantly to liver and bile duct injury.

Unlike locally acting ASBT inhibitors, this compound is systemically available and distributes to all organs expressing ASBT, namely the ileum, liver (cholangiocytes), and kidneys.[1][3] This multi-organ targeting allows for a dual route of bile acid excretion:

-

Intestinal Inhibition: By blocking ASBT in the ileum, this compound reduces the reabsorption of bile acids from the intestine, thereby increasing their fecal excretion.[1][3]

-

Renal Inhibition: By inhibiting ASBT in the kidneys, this compound blocks the reabsorption of bile acids from the renal filtrate, leading to increased urinary excretion of bile acids.[1][3]

-

Hepatic Inhibition: Direct inhibition of ASBT on cholangiocytes may protect these cells from the toxic effects of accumulated bile acids.[1][3]

This systemic action results in a marked reduction of the circulating bile acid pool, thereby alleviating cholestatic liver injury.[1][3]

Preclinical Efficacy in a PSC Model

The multidrug resistance protein 2 knockout (Mdr2-/-) mouse is a well-established model that spontaneously develops sclerosing cholangitis, closely mimicking features of human PSC.[1]

Experimental Protocol: Mdr2-/- Mouse Model

-

Animal Model: Male Mdr2-/- mice.

-

Treatment Groups: Vehicle (control) and this compound (A3907) administered orally by gavage once daily for 4 weeks.

-

Dosages: 1, 3, 10, and 30 mg/kg/day.[1]

-

Endpoints:

-

Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bile Acids (TBA).

-

Histological Analysis: Liver sections stained with Hematoxylin and Eosin (H&E) and Sirius Red for assessment of inflammation, necrosis, and fibrosis.

-

Gene Expression Analysis: Hepatic expression of genes related to inflammation, fibrosis, and bile acid transport.[1]

-

References

- 1. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound by Ipsen for Liver Diseases: Likelihood of Approval [pharmaceutical-technology.com]

- 3. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Early In Vitro Studies of Ritivixibat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritivixibat, also known by its developmental codes SHP626, LUM001, and A3907, is a potent and selective inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also referred to as the Ileal Bile Acid Transporter (IBAT).[1][2] This transporter is primarily located in the terminal ileum and is responsible for the reabsorption of the majority of bile acids, facilitating their enterohepatic circulation. By competitively inhibiting ASBT, this compound disrupts this process, leading to increased fecal excretion of bile acids. This, in turn, is hypothesized to stimulate the hepatic synthesis of bile acids from cholesterol, a mechanism with therapeutic potential in various cholestatic liver diseases and disorders of lipid and glucose metabolism.[1][3] This technical guide provides a detailed overview of the early in vitro studies that characterized the core pharmacology of this compound.

Core Mechanism of Action: ASBT Inhibition

The primary pharmacological action of this compound is the competitive inhibition of the ASBT (SLC10A2), a key protein in the enterohepatic circulation of bile acids.[1] In vitro studies were fundamental in elucidating this mechanism and quantifying the potency and selectivity of the compound.

Signaling Pathway

The inhibition of ASBT by this compound initiates a cascade of physiological events aimed at maintaining bile acid homeostasis. The immediate effect is a reduction in the return of bile acids to the liver via the portal vein. This decrease in hepatic bile acid concentration lessens the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that regulates bile acid synthesis. Consequently, the repression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, is lifted, leading to an increased conversion of cholesterol into new bile acids.

Quantitative In Vitro Data

The potency of this compound as an ASBT inhibitor was determined through in vitro assays measuring the half-maximal inhibitory concentration (IC50). These studies are crucial for comparing the activity of the compound against the target transporter in different species and assessing its selectivity over other transporters.

Table 1: In Vitro Potency of this compound (A3907) against ASBT

| Target | Species | Cell Line | Assay Type | IC50 (nM) | Reference |

| ASBT | Human | CHO-K1 | [14C]Taurocholate Uptake | Data not publicly available | (Caballero-Camino et al., Hepatology, 2023)[4] |

| ASBT | Mouse | CHO-K1 | [14C]Taurocholate Uptake | Data not publicly available | (Caballero-Camino et al., Hepatology, 2023)[4] |

Note: While the primary publication confirms the execution of these experiments and describes this compound as a "potent" inhibitor, the specific IC50 values were not available in the publicly accessible abstract. The full text of the cited reference should be consulted for these specific quantitative data.

Key Experimental Protocols

ASBT Inhibition Assay (Taurocholate Uptake Assay)

This assay is the gold standard for determining the inhibitory activity of compounds against the ASBT. It measures the uptake of a radiolabeled bile acid substrate, typically taurocholate, into cells that are engineered to express the ASBT protein.

Objective: To determine the IC50 of this compound for the human and mouse Apical Sodium-Dependent Bile Acid Transporter.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture:

-

Chinese Hamster Ovary (CHO-K1) cells are stably transfected to overexpress either human ASBT (hASBT) or mouse ASBT (mASBT).

-

Cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.

-

Parental CHO-K1 cells (not expressing ASBT) are used as a negative control to determine non-specific uptake.

-

-

Compound and Substrate Preparation:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations for testing (typically 10 different concentrations are used to generate a dose-response curve).[4]

-

The radiolabeled substrate, [14C]Taurocholate, is prepared in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) at a fixed concentration.

-

-

Uptake Assay:

-

The cultured cells are washed and pre-incubated with the buffered salt solution.

-

The cells are then incubated with the various concentrations of this compound for a short period.

-

The [14C]Taurocholate solution is added to initiate the uptake reaction, and the incubation continues for a defined period (e.g., 10 minutes) at 37°C.

-

The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

-

Detection and Analysis:

-

The cells are lysed to release the intracellular contents.

-

The amount of [14C]Taurocholate taken up by the cells is quantified using a liquid scintillation counter.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control (no inhibitor).

-

The IC50 value is determined by fitting the dose-response data to a suitable pharmacological model.

-

Transporter Selectivity Assays

To confirm that this compound is a selective inhibitor of ASBT, its activity is tested against other relevant transporters, such as the Na+-taurocholate cotransporting polypeptide (NTCP), which is the primary bile acid uptake transporter in hepatocytes.

Objective: To assess the inhibitory activity of this compound against other key transporters to determine its selectivity profile.

Methodology:

-

Similar in vitro uptake assays are performed using cell lines engineered to express other transporters of interest (e.g., CHO-K1 cells overexpressing human NTCP).

-

The IC50 of this compound for these other transporters is determined and compared to its IC50 for ASBT. A significantly higher IC50 for other transporters indicates selectivity for ASBT. The study by Caballero-Camino et al. (2023) included NTCP in their in vitro selectivity profiling of this compound (A3907).[4]

Conclusion

The early in vitro studies of this compound were instrumental in establishing its core mechanism of action as a potent and selective inhibitor of the Apical Sodium-Dependent Bile Acid Transporter. The use of engineered cell lines in radiolabeled substrate uptake assays provided a robust platform for quantifying its inhibitory activity and confirming its selectivity. These foundational studies provided the rationale for the further preclinical and clinical development of this compound as a therapeutic agent for cholestatic liver diseases. For definitive quantitative data, it is recommended to consult the full-text publications from the primary researchers.

References

The Effect of Ritivixibat on Bile Acid Homeostasis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritivixibat (also known as A3907 and IPN-60250) is an investigational, orally administered, systemic inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT). By disrupting the enterohepatic circulation of bile acids, this compound represents a promising therapeutic strategy for cholestatic liver diseases such as Primary Sclerosing Cholangitis (PSC) and Primary Biliary Cholangitis (PBC). This document provides an in-depth technical overview of this compound's mechanism of action, its impact on key biomarkers of bile acid homeostasis, and detailed experimental protocols for assessing these effects. While clinical data from the completed Phase 2 trial in PSC is not yet publicly available, this guide synthesizes preclinical findings and established methodologies to provide a foundational understanding for the research and drug development community.

Introduction

Cholestatic liver diseases are characterized by the accumulation of bile acids in the liver, leading to cellular injury, inflammation, and fibrosis. The Apical Sodium-Dependent Bile Acid Transporter (ASBT), located primarily in the terminal ileum, is responsible for the reabsorption of approximately 95% of bile acids, a critical step in their enterohepatic circulation. Inhibition of ASBT is a therapeutic approach aimed at reducing the overall bile acid pool and alleviating the toxic burden on the liver.

This compound is a potent and selective ASBT inhibitor currently under development by Ipsen.[1][2][3][4] Unlike some other ASBT inhibitors that are minimally absorbed, this compound is designed for systemic availability, allowing it to potentially inhibit ASBT not only in the intestine but also in other tissues where it is expressed, such as the bile ducts and kidneys.[5] This multi-organ activity could offer a more profound impact on clearing circulating bile acids. This compound has completed a Phase 2 clinical trial for the treatment of Primary Sclerosing Cholangitis (NCT05642468).[6][7][8]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the competitive inhibition of ASBT. This disrupts the reabsorption of bile acids from the small intestine, leading to a cascade of physiological effects aimed at restoring homeostasis.

Interruption of Enterohepatic Circulation

By blocking ASBT in the ileum, this compound increases the fecal excretion of bile acids. This reduction in the return of bile acids to the liver via the portal vein is the initial and principal pharmacological effect.

Homeostatic Response to ASBT Inhibition

The reduction in bile acid return to the liver triggers two primary feedback mechanisms:

-

Increased Bile Acid Synthesis: The liver senses the diminished bile acid pool and upregulates the conversion of cholesterol into new bile acids. This process is mediated by the enzyme Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classic bile acid synthesis pathway. The activity of this enzyme can be monitored by measuring its direct product, 7α-hydroxy-4-cholesten-3-one (C4), in the serum.

-

Altered FGF19 Signaling: Fibroblast Growth Factor 19 (FGF19) is a hormone secreted by enterocytes in the ileum upon bile acid uptake. FGF19 travels to the liver and acts as a potent negative regulator of bile acid synthesis by suppressing CYP7A1 expression. By blocking bile acid uptake in the ileum, this compound is expected to decrease FGF19 secretion, thereby removing this inhibitory signal and further promoting bile acid synthesis.

References

- 1. IPN-60250 by Ipsen for Primary Biliary Cholangitis (Primary Biliary Cirrhosis): Likelihood of Approval [pharmaceutical-technology.com]

- 2. IPN-60250 by Ipsen for Liver Diseases: Likelihood of Approval [pharmaceutical-technology.com]

- 3. This compound by Ipsen for Liver Diseases: Likelihood of Approval [pharmaceutical-technology.com]

- 4. ipsen.com [ipsen.com]

- 5. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Safety and Tolerability of A3907 in Primary Sclerosing Cholangitis | Clinical Research Trial Listing [centerwatch.com]

Initial Safety and Toxicology Profile of A3907: A Systemic ASBT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicology data for A3907, a novel, orally available, systemic Apical Sodium-Dependent Bile Acid Transporter (ASBT) inhibitor. A3907 is under investigation for the treatment of cholestatic liver diseases. By inhibiting ASBT in the intestine, liver, and kidneys, A3907 aims to reduce the total bile acid pool and protect the liver from bile acid-induced injury.[1][2][3] This document summarizes key preclinical and Phase 1 clinical findings, presenting quantitative data in tabular format, detailing experimental methodologies, and visualizing relevant biological pathways and study designs.

Mechanism of Action: Systemic ASBT Inhibition

A3907 is a potent and selective inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2] ASBT is primarily expressed in the terminal ileum, where it is responsible for the reabsorption of approximately 95% of bile acids. It is also found in cholangiocytes (cells lining the bile ducts) and the proximal tubules of the kidneys.[1][2]

By inhibiting ASBT in these locations, A3907 has the potential to modulate bile acid circulation through a dual mechanism of action: increasing fecal bile acid excretion and promoting urinary bile acid elimination.[4][5] This systemic activity is a key differentiator from gut-restricted ASBT inhibitors. The intended therapeutic effect is to reduce the overall bile acid burden on the liver in cholestatic conditions.[1][2]

Preclinical Safety and Toxicology

A 13-week systemic toxicology study of A3907 was conducted in Wistar Han rats to evaluate its safety profile upon repeated oral administration.[1]

-

Species: Wistar Han rats.[1]

-

Age: 7-10 weeks old at the start of the study.[1]

-

Groups: Male (n=76) and female (n=76) rats were divided into four groups: a control group and three dose groups of A3907.[1]

-

Dosage: A3907 was administered daily at doses of 25, 150, and 1000 mg/kg/day.[1]

-

Route of Administration: Oral gavage.[1]

-

Duration: 13 weeks.[1]

-

Endpoints: At the end of the study, animals were euthanized, and a standard set of organs and tissues were collected for histopathological examination by a certified pathologist following hematoxylin & eosin (H&E) staining.[1]

In preclinical studies, A3907 demonstrated high systemic exposure in mice and led to an increased level of urinary bile acid secretion.[4] In a mouse model of cholestasis and sclerosing cholangitis, treatment with A3907 resulted in decreased serum bile acids and reduced plasma levels of transaminases, as well as markers for cell damage and fibrosis.[4]

The results of the 13-week toxicology study in rats were not detailed in the provided search results. However, the progression of A3907 to Phase 1 human trials suggests that the preclinical toxicology findings were acceptable for supporting clinical investigation.

Phase 1 Clinical Safety and Tolerability in Healthy Volunteers

A first-in-human, double-blind, single and multiple ascending dose (SAD and MAD) study was conducted to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of an oral formulation of A3907 in healthy adult subjects.[4]

-

Study Design: A double-blind, single and multiple ascending dose study.[4]

-

Participants: Healthy adult subjects.[4]

-

Single Ascending Dose (SAD) Cohorts: A3907 exposure increased proportionally to doses from 1 to 81 mg.[1]

-

Multiple Ascending Dose (MAD) Cohorts: Healthy subjects were randomized into three groups and administered a single oral dose of A3907 or placebo every 24 hours for 7 days.[1]

-

Primary Objectives: To investigate the safety and tolerability of A3907.[4]

-

Secondary Objectives: To characterize the pharmacokinetic and pharmacodynamic profiles of A3907.[4]

The Phase 1 study achieved its primary and secondary objectives.[4] A3907 was found to be safe and well-tolerated at systemic exposures that had demonstrated therapeutic benefits in preclinical models.[4][5] No serious adverse events (SAEs) or discontinuations due to treatment-emergent adverse events (TEAEs) were reported.[5] The study also showed evidence of target engagement, with increases in 7alpha-hydroxy-4-cholesten-3-one (C4), a marker of bile acid synthesis, and reductions in low-density lipoprotein cholesterol (LDL-C).[5]

Table 1: Summary of A3907 Phase 1 Multiple Ascending Dose Study Design

| Cohort | Dose of A3907 | Number of Subjects (A3907) | Number of Subjects (Placebo) | Duration of Dosing |

| B1 | 9 mg/day | 6 | 2 | 7 days |

| B2 | 27 mg/day | 5 | 1 | 7 days |

| B3 | 67.5 mg/day | 6 | 2 | 7 days |

Data sourced from a study on the effects of A3907 in experimental models of cholestatic liver disease.[1]

Summary and Future Directions

The initial safety and toxicology data for A3907 are promising. Preclinical studies in rodents demonstrated good systemic exposure and efficacy in a model of cholestatic liver disease.[1][4] The Phase 1 study in healthy volunteers showed that A3907 is safe and well-tolerated, with evidence of target engagement.[2][5] These findings support the continued clinical development of A3907 for the treatment of cholestatic liver diseases.[2] A Phase 2 study to evaluate the effect of A3907 on safety, tolerability, pharmacokinetics, and pharmacodynamics in adults with Primary Sclerosing Cholangitis (PSC) has been planned.[3][6]

References

- 1. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IPN-60250 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Albireo Announces Positive Topline Data from Phase 1 Study of A3907 | Nasdaq [nasdaq.com]

- 5. Albireo Announces Positive Topline Data from Phase 1 Study of A3907 [drug-dev.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Ritivixibat: A Deep Dive into Therapeutic Potential Beyond Primary Sclerosing Cholangitis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ritivixibat (formerly A3907) is a potent, orally available, systemic inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). While its primary clinical development has focused on cholestatic liver diseases such as Primary Sclerosing Cholangitis (PSC), the mechanism of action—interrupting the enterohepatic circulation of bile acids—holds significant therapeutic promise for a range of metabolic and gastrointestinal disorders. This technical guide explores the preclinical evidence and mechanistic rationale for this compound's application in non-alcoholic steatohepatitis (NASH), type 2 diabetes mellitus, cardiovascular disease, and chronic constipation. By systemically targeting ASBT in the intestine, kidneys, and cholangiocytes, this compound offers a multi-organ approach to modulating bile acid signaling and metabolism.

Core Mechanism of Action: Systemic ASBT/IBAT Inhibition

This compound distinguishes itself from other IBAT inhibitors through its systemic availability. This allows it to act on ASBT not only in the terminal ileum but also in other tissues where it is expressed, such as the kidneys and cholangiocytes.[1] This multi-organ targeting provides a unique therapeutic profile.

Key Mechanistic Consequences:

-

Reduced Intestinal Bile Acid Reabsorption: Inhibition of ASBT in the terminal ileum leads to increased fecal excretion of bile acids.[1]

-

Increased Renal Bile Acid Excretion: Systemic exposure allows this compound to inhibit ASBT in the renal proximal tubules, promoting the excretion of bile acids in urine.[1] This provides an alternative pathway for bile acid removal, which is particularly relevant in conditions of severe cholestasis where intestinal excretion may be compromised.[2]

-

Hepatic Bile Acid Synthesis: The reduction in bile acids returning to the liver stimulates the conversion of cholesterol into new bile acids, primarily through the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.

-

Modulation of FXR and FGF19 Signaling: Reduced bile acid levels in the ileal enterocytes lead to decreased activation of the farnesoid X receptor (FXR), a key nuclear receptor involved in bile acid, lipid, and glucose metabolism. This, in turn, reduces the production of fibroblast growth factor 19 (FGF19), a hormone that negatively regulates bile acid synthesis.[3]

-

Increased GLP-1 Secretion: Increased concentrations of bile acids in the colon stimulate L-cells to secrete glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects on glucose homeostasis and satiety.[2]

Signaling Pathway of Systemic ASBT Inhibition

References

- 1. gubra.dk [gubra.dk]

- 2. Systemic ASBT inactivation protects against liver damage in obstructive cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FXR-FGF19 signaling in the gut-liver axis is dysregulated in patients with cirrhosis and correlates with impaired intestinal defence - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Benzothiazepine Derivatives in Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning benzothiazepine derivatives and their potential therapeutic applications in liver disease. Benzothiazepines are heterocyclic compounds composed of a benzene ring fused to a thiazepine ring, a scaffold that has proven pharmacologically significant.[1] While classically known for their role as calcium channel blockers in treating cardiovascular disorders, emerging research points towards a broader range of biological activities, including potential applications in hepatology.[1][2] This document synthesizes key findings on their mechanism of action, presents quantitative data from relevant studies, details experimental protocols, and visualizes critical pathways and workflows.

Proposed Mechanisms of Action in Liver Disease

The therapeutic potential of benzothiazepine derivatives in liver disease appears to be multifactorial, extending beyond their traditional role as calcium channel blockers. Key mechanisms under investigation include the modulation of bile acid transport and the inhibition of inflammatory and fibrotic pathways.

Bile Acid Modulation

A significant development in this field is the investigation of 1,2,5-benzothiadiazepine and 1,5-benzothiazepine derivatives as modulators of bile acid transport.[3][4] Patents filed in this area suggest these compounds can act as inhibitors of the apical sodium-dependent bile acid transporter (ASBT) and/or the liver bile acid transporter (LBAT).[3] By inhibiting these transporters, the compounds can reduce the reabsorption of bile acids, lowering their concentration in the liver. This is crucial because excessive accumulation of cytotoxic bile acids is a key driver of cholestatic liver injury, inflammation, and fibrosis. This targeted modulation of bile acid homeostasis represents a promising therapeutic strategy for conditions like primary biliary cholangitis, primary sclerosing cholangitis, and non-alcoholic fatty liver disease (NAFLD).[4]

Anti-inflammatory and Anti-fibrotic Effects

Chronic liver injury from various causes leads to a persistent inflammatory response and the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition and scar formation in the liver.[5] Key signaling molecules like Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF) are potent drivers of HSC activation and proliferation.[6][7] Benzothiazepine derivatives have demonstrated anti-inflammatory and antioxidant properties in various studies.[1][8] By potentially interfering with these pro-fibrogenic pathways, these compounds may inhibit HSC activation and the subsequent deposition of extracellular matrix, thereby slowing or reversing the progression of liver fibrosis.

A proposed signaling pathway for the action of benzothiazepine derivatives in liver disease is illustrated below.

Quantitative Data Summary

This section summarizes key quantitative data from foundational studies, presented in tabular format for clarity and comparison.

In Vitro Cytotoxicity in Liver Cancer Cells

Several novel 1,5-benzothiazepine derivatives were synthesized and evaluated for their anti-proliferative activity against the human liver cancer cell line Hep G-2.[2][9] The results, measured as IC₅₀ values, indicate potent cytotoxic effects, with some derivatives showing greater efficacy than the standard drug, methotrexate.[2]

| Compound ID | Substitution on 4'-Phenyl Group | IC₅₀ (µM) vs. Hep G-2 Cells[2] | Standard (Methotrexate) IC₅₀ (µM)[2] |

| 2c | 4-Chloro | 3.29 ± 0.15 | 4.68 ± 0.17 |

| 2f | 4-Fluoro | 4.38 ± 0.11 | 4.68 ± 0.17 |

| 2j | 2,4-Dichloro | 4.77 ± 0.21 | 4.68 ± 0.17 |

| Other | Various | 3.29 to 8.56 | 4.68 ± 0.17 |

Table 1: In Vitro Cytotoxicity of 1,5-Benzothiazepine Derivatives.

In Vivo Effects on Liver Function Markers

A study on 2,3-dihydro-1,5-benzothiazepine derivatives investigated their effects on liver function in streptozotocin (STZ)-induced diabetic rats.[8] Administration of these compounds significantly reduced elevated levels of key liver enzymes, indicating a hepatoprotective effect.[8]

| Treatment Group | Dose (mg/kg) | Alkaline Phosphatase (ALP) (U/L) | SGPT (ALT) (U/L) | SGOT (AST) (U/L) |

| Diabetic Control | - | 289.11 ± 8.11 | 149.23 ± 5.12 | 169.34 ± 5.76 |

| Compound 2B | 10 | 179.43 ± 5.87 | 89.11 ± 3.11 | 98.19 ± 3.29 |

| Compound 2B | 20 | 161.21 ± 5.12 | 76.21 ± 2.87 | 81.21 ± 2.98 |

| Compound 3B | 10 | 183.12 ± 6.01 | 94.13 ± 3.21 | 104.11 ± 3.43 |

| Compound 3B | 20 | 168.23 ± 5.34 | 81.11 ± 2.99 | 87.13 ± 3.01 |

*Table 2: Effects on Liver Function Markers in STZ-Induced Diabetic Rats (Data from[8]). Values are mean ± SEM. **P < 0.001 vs. Diabetic Control.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 1,5-Benzothiazepine Derivatives (2a-2j)

This protocol follows a green synthesis approach using polyethylene glycol-400 (PEG-400) as a solvent and catalyst.[9]

-

Chalcone Synthesis: Substituted chalcones are prepared as precursors.

-

Cyclization Reaction: A mixture of a substituted chalcone (1 mmol), o-aminothiophenol (1 mmol), and bleaching clay (100 mg) is prepared in PEG-400 (5 mL).

-

Reaction Conditions: The mixture is stirred at 60°C.

-

Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature and cold water is added. The precipitated solid is filtered, washed thoroughly with water, and dried.

-

Purification: The crude product is purified by recrystallization from ethanol to yield the final 1,5-benzothiazepine derivative.

-

Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.[1][2]

In Vitro Anti-Proliferative Activity (MTT Assay)

This protocol is used to determine the cytotoxicity of compounds against cancer cell lines.[2]

-

Cell Culture: Hep G-2 (liver cancer) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10³ cells per well and allowed to attach overnight.

-

Compound Treatment: The synthesized benzothiazepine derivatives are dissolved in DMSO and diluted to various concentrations. The cells are treated with these concentrations for 48 hours.

-

MTT Addition: After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vivo Evaluation of Hepatoprotective Effects

This protocol describes the induction of diabetes in rats to study the effects of compounds on associated liver damage.[8]

-

Animal Model: Male Wistar rats are used for the study.

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg body weight, dissolved in citrate buffer.

-

Confirmation of Diabetes: After 72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

-

Treatment Protocol: Diabetic animals are divided into groups and treated orally with the test compounds (e.g., 10 and 20 mg/kg) or vehicle daily for 28 days. A group of non-diabetic rats serves as a healthy control.

-

Sample Collection: At the end of the treatment period, animals are euthanized, and blood samples are collected via cardiac puncture.

-

Biochemical Analysis: Serum is separated from the blood samples. Liver function marker enzymes, including Alkaline Phosphatase (ALP), Serum Glutamate Pyruvate Transaminase (SGPT/ALT), and Serum Glutamate Oxaloacetate Transaminase (SGOT/AST), are measured using standard biochemical assay kits.

-

Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects compared to the diabetic control group.

Conclusion and Future Directions

The foundational research into benzothiazepine derivatives reveals a promising, albeit nascent, therapeutic potential for liver diseases. The primary proposed mechanisms, including the modulation of bile acid transport and the exertion of anti-inflammatory and anti-fibrotic effects, offer novel avenues for drug development. Quantitative data from in vitro studies demonstrate potent activity at the cellular level, while preliminary in vivo data show clear hepatoprotective effects.

Future research should focus on:

-

Elucidating Specific Targets: Identifying the precise molecular targets within the inflammatory and fibrotic signaling cascades.

-

Expanding In Vivo Models: Testing lead compounds in more specific models of liver fibrosis and cholestasis (e.g., CCl₄ or bile duct ligation models).

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzothiazepine scaffold to optimize efficacy and safety for hepatic indications.[10]

-

Clinical Translation: Advancing the most promising candidates into preclinical safety studies and eventually, human clinical trials.[11][12]

This guide provides a solid foundation for researchers and drug developers to build upon as they explore the potential of benzothiazepine derivatives to address the significant unmet medical need in the treatment of chronic liver disease.

References

- 1. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AU2020218908A1 - Benzothiadiazepine compounds and their use as bile acid modulators - Google Patents [patents.google.com]

- 4. Albireo Pharma Inc Patent Filing for Benzothiazepine Derivatives [pharmaceutical-technology.com]

- 5. Frontiers | Hepatoprotective and Anti-fibrotic Agents: It's Time to Take the Next Step [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Mechanism-guided drug development and treatment for liver fibrosis: a clinical perspective [frontiersin.org]

- 8. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Liver Disease | Study 12349 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

Methodological & Application

Application Notes and Protocols for Ritivixibat in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available in vivo dosage protocols for Ritivixibat (also known as A3907 and formerly SHP625), a potent and orally administered inhibitor of the Apical Sodium-dependent Bile Acid Transporter (ASBT). The following sections detail established dosing regimens in relevant animal models of cholestatic liver disease, provide step-by-step experimental protocols, and illustrate the key signaling pathways affected by this compound.

Quantitative Data Summary

The following table summarizes the reported in vivo dosage protocols for this compound in various animal models.

| Animal Model | Mouse Strain | Disease Induction | This compound Dose | Dosing Frequency | Route of Administration | Duration | Key Findings |

| Sclerosing Cholangitis | Mdr2-/- | Genetic | 1, 3, 10, and 30 mg/kg | Once daily | Oral gavage | 4 weeks | Improved biochemical, histological, and molecular markers of liver and bile duct injury.[1] |

| Obstructive Cholestasis | C57BL/6 | Bile Duct Ligation (BDL) | 3 and 10 mg/kg | Once daily | Oral gavage | 7 days | Increased urinary bile acid elimination and reduced serum bile acid levels. |

| Pharmacodynamic Study | C57BL/6N | - | 3 and 10 mg/kg | Once daily | Oral gavage | 8 days | Significant elevation of fecal bile acid levels.[1] |

Experimental Protocols

Preparation of this compound Dosing Suspension

Objective: To prepare a stable suspension of this compound in a suitable vehicle for oral gavage administration to mice.

Materials:

-

This compound (A3907) powder

-

Methylcellulose (e.g., 400 cP)

-

Tween 80 (Polysorbate 80)

-

Sterile, deionized water

-

Magnetic stirrer and stir bar

-

Heated stir plate

-

Beakers and graduated cylinders

-

Scale

Procedure:

-

Prepare the Vehicle (0.5% Methylcellulose with 0.2% Tween 80):

-

Heat approximately one-third of the final required volume of sterile water to 60-70°C on a heated stir plate.

-

Slowly add the required amount of methylcellulose powder to the heated water while stirring continuously to create a uniform dispersion.

-

Remove the beaker from the heat and add the remaining two-thirds of the sterile water (cold) to the methylcellulose dispersion.

-

Continue stirring in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution is clear.

-

Add the required volume of Tween 80 to the methylcellulose solution and stir until completely dissolved.

-

-

Prepare the this compound Suspension:

-

Weigh the required amount of this compound powder based on the desired concentration and the total volume of the dosing solution.

-

In a separate container, add a small amount of the prepared vehicle to the this compound powder to create a paste. This helps to ensure the powder is adequately wetted.

-

Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to form a homogenous suspension.

-

It is recommended to prepare the suspension fresh daily. If storage is necessary, store at 4°C and ensure the suspension is thoroughly re-suspended before each use.

-

Oral Gavage Administration in Mice

Objective: To accurately administer the prepared this compound suspension directly into the stomach of a mouse.

Materials:

-

Prepared this compound suspension

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball-tip)

-

Syringes (e.g., 1 mL)

-

Animal scale

Procedure:

-

Animal Handling and Dose Calculation:

-

Weigh each mouse accurately before dosing to calculate the precise volume of the suspension to be administered. The dosing volume is typically in the range of 5-10 mL/kg body weight.

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

-

-

Gavage Needle Insertion:

-

Measure the appropriate insertion depth for the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this depth on the needle if necessary.

-

With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the ball-tipped gavage needle into the mouth, just off-center.

-

Advance the needle slowly and smoothly along the roof of the mouth towards the back of the throat. The mouse will typically swallow as the needle enters the esophagus.

-

Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.

-

-

Administration and Post-Procedure Care:

-

Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the this compound suspension.

-

After administration, gently and slowly withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a few minutes post-administration.

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: ASBT Inhibition

This compound's primary mechanism of action is the inhibition of the Apical Sodium-dependent Bile Acid Transporter (ASBT), which is predominantly expressed in the terminal ileum. This inhibition disrupts the enterohepatic circulation of bile acids, leading to a series of downstream effects aimed at reducing the overall bile acid pool and protecting the liver from cholestatic injury.

Caption: this compound inhibits ASBT in the intestine, reducing bile acid reabsorption.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of cholestatic liver disease.

Caption: A standard workflow for assessing this compound's efficacy in animal models.

References

Application Note: Quantification of Ritivixibat in Human Plasma by LC-MS/MS

Introduction

Ritivixibat is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT). It is in development for the treatment of cholestatic liver diseases.[1] By inhibiting the reuptake of bile acids from the terminal ileum, this compound increases their fecal excretion, thereby reducing the total bile acid pool and alleviating symptoms such as pruritus. Given its therapeutic importance and mechanism of action, a sensitive and robust bioanalytical method for the quantification of this compound in plasma is essential for pharmacokinetic and toxicokinetic studies.

This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. As no specific, validated method for this compound has been published in the peer-reviewed literature, this protocol is based on established methodologies for similar IBAT inhibitors, such as Maralixibat[2][3][4], and general principles of bioanalytical method development and validation as per FDA guidelines.[5][6]

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the proposed LC-MS/MS method for this compound, based on typical values for similar assays.[4][7][8] Full validation would be required to establish definitive parameters.

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (% Bias) | Within ±15% |

| Inter-day Accuracy (% Bias) | Within ±15% |

| Mean Recovery | > 85% |

| Matrix Effect (%CV) | < 15% |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

This compound-d5 (or other suitable stable isotope-labeled internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA anticoagulant)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and this compound-d5 (IS) reference standards and dissolve in methanol to make a final concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for blank, zero standard, calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of human plasma into the appropriately labeled tubes.

-

For calibration standards and QCs, spike 5 µL of the respective working standard solution into the plasma. For blank samples, add 5 µL of 50:50 acetonitrile:water.

-

Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile to the blank).

-

Vortex all tubes for 30 seconds to precipitate plasma proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to autosampler vials containing 100 µL of water with 0.1% formic acid.

-

Cap the vials and place them in the autosampler for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Parameters:

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

Time (min) %B 0.0 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |

-

-

MS Parameters (Hypothetical):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Cone Gas Flow: 150 L/hr

-

Desolvation Gas Flow: 1000 L/hr

-

MRM Transitions (Quantifier > Qualifier):

-

This compound: To be determined empirically (e.g., m/z [M+H]+ → fragment 1 > fragment 2)

-

This compound-d5 (IS): To be determined empirically (e.g., m/z [M+H]+ → fragment 1 > fragment 2)

-

-

Data Analysis and Quantification

-

Peak areas of this compound and the IS are integrated using the instrument's data processing software.

-

A calibration curve is constructed by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.

-

A weighted (1/x²) linear regression analysis is used to fit the curve.

-

The concentrations of this compound in QC and unknown samples are determined from the calibration curve using their respective peak area ratios.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound quantification in plasma.

Signaling Pathway (Mechanism of Action)

Caption: Mechanism of this compound via IBAT inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Maralixibat | C40H56N3O4S+ | CID 9831643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. moh.gov.bw [moh.gov.bw]

- 7. research.unipd.it [research.unipd.it]

- 8. A Simple and Rapid LC-MS/MS Method for the Determination of BMCL26 a Novel Anti-Parasitic Agent in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

A3907 Administration Guide for Cell Culture Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

A3907 is a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as solute carrier family 10 member 2 (SLC10A2). ASBT is primarily responsible for the reabsorption of bile acids in the terminal ileum, but is also expressed in cholangiocytes and renal proximal tubules.[1] By inhibiting ASBT, A3907 blocks bile acid uptake, which has shown therapeutic potential in cholestatic liver diseases.[1][2] In a preclinical setting, A3907 has demonstrated protective effects on cholangiocytes exposed to cytotoxic concentrations of bile acids in vitro, preventing apoptosis.[1][3]

These application notes provide a comprehensive guide for the administration of A3907 in cell culture experiments, with a focus on studying its protective effects against bile acid-induced cytotoxicity in cholangiocytes.

Data Presentation

A3907 Inhibitory Activity

| Target | Cell Line | IC50 | Reference |

| Human ASBT | CHOK1 (overexpressing) | 14 nM | [1] |

| Mouse ASBT | CHOK1 (overexpressing) | 6 nM | [1] |

| Human NTCP | CHOK1 (overexpressing) | >10,000 nM | [1] |

| Mouse NTCP | CHOK1 (overexpressing) | >10,000 nM | [1] |

Recommended Reagents for In Vitro Studies

| Reagent | Supplier | Catalog No. | Notes |

| A3907 | ProbeChem | PC-20411 | Soluble in DMSO (10 mM)[4] |

| Glycochenodeoxycholic acid (GCDCA) | Sigma-Aldrich | G0759 | To induce cholangiocyte apoptosis |

| Normal Rat Cholangiocytes (NRCs) | As per established lab protocols | N/A | Primary cells or immortalized lines |

Signaling Pathways and Experimental Workflow

Mechanism of A3907-Mediated Cholangiocyte Protection

Toxic bile acids, such as glycochenodeoxycholic acid (GCDCA), are taken up by cholangiocytes via the ASBT transporter.[1] Intracellular accumulation of these bile acids can induce apoptosis through various pathways, including the activation of death receptors like Fas and TRAIL, leading to the activation of caspase-8 and the mitochondrial apoptotic cascade.[5][6][7] A3907 acts by competitively inhibiting the ASBT transporter, thereby preventing the uptake of cytotoxic bile acids and protecting the cholangiocytes from apoptosis.[1]

Caption: A3907 inhibits ASBT, preventing GCDCA uptake and subsequent apoptosis.

Experimental Workflow for Assessing A3907 Efficacy

The following workflow outlines the key steps to evaluate the protective effects of A3907 against GCDCA-induced apoptosis in cholangiocytes.

Caption: Workflow for evaluating A3907's protective effects in cell culture.

Experimental Protocols

Preparation of A3907 and GCDCA Stock Solutions

Materials:

-

A3907 powder

-

Glycochenodeoxycholic acid (GCDCA)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

A3907 Stock Solution (10 mM):

-

Aseptically weigh the required amount of A3907 powder.

-

Dissolve in an appropriate volume of sterile DMSO to achieve a 10 mM stock concentration.[4]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

GCDCA Stock Solution (e.g., 100 mM):

-

Aseptically weigh the required amount of GCDCA powder.

-

Dissolve in sterile DMSO or an appropriate buffer to a stock concentration of 100 mM.

-

Vortex until fully dissolved.

-

Store aliquots at -20°C.

-

Cell Culture and Treatment

Materials:

-

Normal Rat Cholangiocytes (NRCs)

-

Complete cell culture medium

-

Cell culture plates (e.g., 96-well for viability, 6-well for protein/flow cytometry)

-

A3907 and GCDCA stock solutions

Protocol:

-

Seed cholangiocytes in appropriate cell culture plates and allow them to adhere and reach approximately 70-80% confluency.

-

Prepare treatment media by diluting the stock solutions of A3907 and GCDCA in fresh, pre-warmed complete culture medium to the desired final concentrations. A final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.

-

Set up the following experimental groups:

-

Vehicle control (medium with DMSO)

-

GCDCA alone (e.g., 1 mM)[1]

-

A3907 alone (a range of concentrations, e.g., 0.1, 1, 10 µM, should be tested to determine the optimal protective concentration)

-

GCDCA + A3907 (co-incubation)

-

-

Remove the existing medium from the cells and replace it with the prepared treatment media.

-

Incubate the cells for the desired experimental duration (e.g., 48 hours).[1]

Cell Viability Assay (MTT Assay)

Materials:

-

96-well plate with treated cells

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Materials:

-

6-well plate with treated cells

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and live (Annexin V-/PI-).[8][9]

Western Blot Analysis of Apoptosis Markers

Materials:

-

6-well plate with treated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (e.g., anti-cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Lyse the treated cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against an apoptosis marker (e.g., cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

References

- 1. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A3907 | ASBT inhibitor | Probechem Biochemicals [probechem.com]

- 5. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Toxic bile salts induce rodent hepatocyte apoptosis via direct activation of Fas [jci.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Apoptosis-Inducing and Proliferation-Inhibiting Effects of Doramectin on Mz-ChA-1 Human Cholangiocarcinoma Cells [mdpi.com]

- 9. Glycochenodeoxycholic acid induces the release of IL-1beta from L02 cells via the NLRP3/caspase-1/GSDMD pathway to activate LX2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Design for Studying Ritivixibat Efficacy in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritivixibat is an orally administered, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3] By blocking the reabsorption of bile acids in the terminal ileum, this compound increases their fecal excretion, thereby reducing the total bile acid pool.[1][2][4] This mechanism of action holds therapeutic promise for cholestatic liver diseases, which are characterized by the accumulation of bile acids that leads to liver damage.[1][2][5][6] Furthermore, elevated serum bile acids are implicated in cholestatic pruritus, a debilitating symptom of these diseases.[4][7] These application notes provide a detailed experimental design and protocols for evaluating the efficacy of this compound in established mouse models of cholestatic liver injury and pruritus.